molecular formula C9H10FN B13949752 2-Ethenyl-3-fluoro-N-methylaniline CAS No. 210536-39-3

2-Ethenyl-3-fluoro-N-methylaniline

Cat. No.: B13949752
CAS No.: 210536-39-3
M. Wt: 151.18 g/mol
InChI Key: MVMWVVUCXNCCOA-UHFFFAOYSA-N
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Description

2-Ethenyl-3-fluoro-N-methylaniline is an organic compound that belongs to the class of aromatic amines This compound features a benzene ring substituted with an ethenyl group, a fluorine atom, and a methylated amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-3-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable precursor, followed by reduction to form the amine. Another method includes direct nucleophilic substitution reactions, where a halogenated precursor undergoes substitution with a nucleophile under high temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-3-fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

2-Ethenyl-3-fluoro-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethenyl-3-fluoro-N-methylaniline involves its interaction with various molecular targets. The ethenyl group allows for potential polymerization reactions, while the fluorine atom can influence the compound’s reactivity and stability. The methylated amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenyl-3-fluoro-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .

Properties

CAS No.

210536-39-3

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

2-ethenyl-3-fluoro-N-methylaniline

InChI

InChI=1S/C9H10FN/c1-3-7-8(10)5-4-6-9(7)11-2/h3-6,11H,1H2,2H3

InChI Key

MVMWVVUCXNCCOA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)F)C=C

Origin of Product

United States

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